Ethyl 3-oxo-2-phenylbutanoate

Synthetic chemistry Reaction kinetics Precursor chemistry

Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), also known as Ethyl 2-phenylacetoacetate, is a β-ketoester building block with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. Its structure features both ketone and ester functional groups, with an α-phenyl substituent that distinguishes it from simpler acetoacetates.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 5413-05-8
Cat. No. B3029130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-phenylbutanoate
CAS5413-05-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C12H14O3/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
InChIKeyPWRUKIPYVGHRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-2-phenylbutanoate (5413-05-8) for Specialized Organic Synthesis Procurement


Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), also known as Ethyl 2-phenylacetoacetate, is a β-ketoester building block with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . Its structure features both ketone and ester functional groups, with an α-phenyl substituent that distinguishes it from simpler acetoacetates. The compound exists as a colorless to pale brown oil with a boiling point of 140-144°C at 10 mmHg and a density of 1.085 g/cm³ . It is recognized as a versatile intermediate in organic synthesis, with documented applications in the preparation of iridium complexes for OLEDs and as a precursor in pharmaceutical synthesis .

α-phenyl β-ketoester building block with site-selective reactivity
OLED Precursor for iridium polysubstituted quinoline diketonate complexes
acidic/basic Condition-dependent precursor to phenylacetone or phenylacetic acid

Why Ethyl 3-oxo-2-phenylbutanoate (5413-05-8) Cannot Be Replaced by Generic Analogs


Substituting Ethyl 3-oxo-2-phenylbutanoate with a structurally similar β-ketoester is not straightforward due to quantifiable differences in chemical reactivity and reaction outcomes. The compound's specific α-phenyl substitution pattern directly influences its behavior in key transformations. For instance, the position of the phenyl group (C2 vs. C4) critically alters the reaction rate of decarboxylation to phenylacetone under acidic conditions, with the 4-phenyl isomers reacting significantly faster [1]. Furthermore, under basic conditions, the C2-phenyl isomer undergoes a completely divergent pathway—yielding predominantly phenylacetic acid rather than phenylacetone—a transformation not observed with the C4 isomers [2]. Additionally, the compound's unique steric and electronic profile, as revealed by DFT calculations, dictates its synthesis pathway, with CuI-catalyzed arylation lowering the energy barrier to 39.85 kcal/mol compared to 212.76 kcal/mol for the uncatalyzed reaction [3]. These data demonstrate that generic substitution with in-class analogs would lead to distinct reaction kinetics, different product distributions, or entirely altered reaction pathways.

C2-phenyl (this compound)
C4-phenyl isomers
Slower conversion to P2P under acidic conditions
Faster conversion to P2P; may shift kinetic control
Yields phenylacetic acid under basic hydrolysis
Yields phenylacetone; divergent product distribution
Validated CuI-catalyzed arylation pathway
Uncatalyzed route is energetically prohibitive; synthesis route may differ

Ethyl 3-oxo-2-phenylbutanoate (5413-05-8): Direct Comparative Evidence for Informed Selection


Reaction Rate in Acidic Decarboxylation: EAPA vs. 4-Phenyl Isomers

Under identical acidic heating conditions, Ethyl 3-oxo-2-phenylbutanoate (EAPA, target compound) demonstrates a slower conversion rate to phenylacetone (P2P) compared to its 4-phenylbutyrate isomers, Methyl 3-oxo-4-phenylbutyrate (MGPA) and Ethyl 3-oxo-4-phenylbutyrate (EGPA). The study explicitly notes that 'the reaction of MGPA and EGPA proceeded quicker than that of EAPA' [1].

Acidic decarboxylation rate
Head-to-head
Slower vs. 4-phenyl isomers
May support controlled phenylacetone generation kinetics
Qualitative rate difference under acidic heating
Synthetic chemistry Reaction kinetics Precursor chemistry

Divergent Basic Hydrolysis Product: EAPA Selectivity vs. 4-Phenyl Isomers

A key differentiation point is the divergent reaction pathway of Ethyl 3-oxo-2-phenylbutanoate (EAPA) under basic hydrolysis conditions. In contrast to the 4-phenyl isomers (MGPA and EGPA), which are converted to phenylacetone (P2P), EAPA is primarily converted to phenylacetic acid. The study states: 'By heating under basic conditions, MGPA and EGPA were converted to P2P but EAPA was mainly converted to phenylacetic acid' [1].

Basic hydrolysis product
Head-to-head
Phenylacetic acid vs. P2P
Divergent pathway dictates application-specific product selectivity
C4 isomers yield phenylacetone under identical conditions
Synthetic chemistry Hydrolysis selectivity Precursor control

CuI-Catalyzed Synthesis: Quantified Energy Barrier Reduction

Density functional theory (DFT) calculations reveal that the CuI-catalyzed arylation of ethyl acetoacetate to form ethyl 2-phenylacetoacetate (target compound) proceeds via a rate-determining step with an energy barrier of 39.85 kcal/mol. In stark contrast, the same reaction without a CuI catalyst exhibits an energy barrier of 212.76 kcal/mol for the rate-determining step [1].

Catalytic energy barrier
Class-level inference
172.91 kcal/mol reduction
Supports CuI-catalyzed synthesis route as practical pathway
DFT-calculated; uncatalyzed barrier 212.76 kcal/mol
Process chemistry Catalysis DFT calculations

Analytical GC-MS Behavior: In-Source Decomposition to Phenylacetone

Ethyl 3-oxo-2-phenylbutanoate (EAPA) undergoes 'remarkable' decomposition to phenylacetone (P2P) during standard GC-MS analysis, regardless of injector temperature or injection method [1]. This thermal instability in the GC inlet necessitates specific derivatization protocols for accurate analysis.

GC-MS behavior
Supporting evidence
In-source decomposition to P2P
Requires derivatization for accurate analytical quantification
Thermal instability observed across injection methods
Analytical chemistry Forensic analysis GC-MS

Optimal Application Scenarios for Ethyl 3-oxo-2-phenylbutanoate (5413-05-8) Based on Empirical Evidence


Controlled Synthesis of Phenylacetone (P2P) via Acidic Decarboxylation

Ethyl 3-oxo-2-phenylbutanoate is a documented precursor for phenylacetone (P2P) via acidic decarboxylation [1]. This application is supported by direct evidence showing its slower conversion rate compared to 4-phenyl isomers [2], which could be leveraged for finer kinetic control in process chemistry.

Precursor to Phenylacetic Acid via Basic Hydrolysis

When a synthetic pathway requires phenylacetic acid as an intermediate, Ethyl 3-oxo-2-phenylbutanoate offers a distinct advantage. Under basic hydrolysis conditions, it selectively yields phenylacetic acid rather than phenylacetone, a divergent outcome not observed with its 4-phenylbutyrate isomers [2].

Synthesis of Iridium Complexes for OLEDs

The compound is a recognized starting material for the synthesis of iridium polysubstituted quinoline diketonate complexes, which are key components in organic light-emitting diode (OLED) applications .

Application
Selection Property
Validation Focus
Phenylacetone precursor (acidic conditions)
Slower decarboxylation kinetics
Conversion rate relative to C4-phenyl isomers
Phenylacetic acid precursor (basic conditions)
Divergent hydrolysis selectivity
Major product distribution (phenylacetic acid vs. P2P)
OLED iridium complex synthesis
β-diketonate ligand precursor
Complex formation and photophysical characterization

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